molecular formula C22H23N3OS B2452336 N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide CAS No. 950273-03-7

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide

Cat. No.: B2452336
CAS No.: 950273-03-7
M. Wt: 377.51
InChI Key: MQWOFMQNXRHBPL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide is a chemical compound with the CAS Number 950273-03-7 and a molecular formula of C 22 H 23 N 3 OS . It has a molecular weight of 377.50 g/mol . This acetamide derivative features a 2,5-diphenyl-1H-imidazole core, a structure of significant interest in medicinal chemistry. Compounds based on similar imidazole-2-thione scaffolds have been investigated as adrenergic receptor agonists, suggesting potential research applications in studying pain management, sedative effects, and intraocular pressure, such as in glaucoma models . The specific research value and detailed biological mechanism of action for this compound require further scientific characterization. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c26-19(23-18-13-7-8-14-18)15-27-22-20(16-9-3-1-4-10-16)24-21(25-22)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWOFMQNXRHBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide typically involves the formation of the imidazole ring followed by the introduction of the cyclopentyl and thioacetamide groups. One common method includes the reaction of 2,5-diphenyl-1H-imidazole with a suitable thiol reagent under controlled conditions to form the thioether linkage. The cyclopentyl group can be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The thioether (-S-) linkage serves as a key reactive site. Under basic conditions, the sulfanyl group participates in nucleophilic substitution reactions:

Reaction TypeReagents/ConditionsProductNotes
AlkylationAlkyl halides (R-X), K₂CO₃, DMFR-S- substitution with acetamide-imidazole scaffold retained Steric hindrance from cyclopentyl group may limit reaction rates
ArylationAryl diazonium salts, Cu catalysisFormation of diaryl sulfidesRequires inert atmosphere

Mechanistic Insight :
The sulfur atom’s lone pair facilitates nucleophilic attack on electrophilic substrates. Reactions typically proceed in polar aprotic solvents (e.g., DMF) at 60–80°C.

Oxidation of the Thioether Moiety

Controlled oxidation transforms the sulfanyl group into sulfoxide or sulfone derivatives:

Oxidizing AgentProductConditionsSelectivity
H₂O₂ (30%)Sulfoxide (-SO-)RT, acetic acidPartial oxidation dominates
mCPBASulfone (-SO₂-)0°C to RT, CH₂Cl₂ Complete oxidation requires excess agent

Structural Impact :
Oxidation increases polarity, potentially enhancing solubility in aqueous systems while reducing nucleophilicity at sulfur.

Hydrolysis of the Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductByproducts
Acidic (HCl, H₂O)6M HCl, reflux2-[(2,5-Diphenylimidazol-4-yl)sulfanyl]acetic acid + cyclopentylamineH₂O
Basic (NaOH, EtOH)2M NaOH, 70°CSodium salt of acetic acid derivativeNH₃

Kinetic Considerations :
Hydrolysis rates depend on steric effects from the cyclopentyl group and electronic effects from the imidazole ring.

Imidazole Ring Reactivity

The 2,5-diphenylimidazole core participates in electrophilic substitution and coordination:

ReactionReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄C-4 (para to sulfur)Nitroimidazole derivative
Metal CoordinationPd(II), Cu(I) saltsN-1 and N-3Stable chelates (unconfirmed)

Challenges :
Electrophilic substitution is hindered by electron-withdrawing effects from the sulfanyl and acetamide groups, directing reactivity to less hindered positions.

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition:

Temperature RangeProcessMajor Fragments Identified
200–250°CImidazole ring breakdownDiphenylamine, cyclopentyl isocyanate
250–300°CSulfur-containing gas releaseSO₂, H₂S

Safety Note :
Decomposition above 250°C generates toxic gases, necessitating controlled thermal handling .

Reductive Transformations

Catalytic hydrogenation targets the imidazole and sulfide groups:

ConditionsCatalystProductSelectivity
H₂ (1 atm), Pd/CEthanol, 50°CPartially saturated imidazoleSulfur remains intact
NaBH₄, NiCl₂THF, RTCleavage of S-C bondLow yield

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide. Research indicates that compounds with imidazole scaffolds can exhibit selective cytotoxicity against cancer cell lines while sparing non-malignant cells. For instance, a study demonstrated that certain imidazole derivatives showed micromolar cytotoxicity against human tumor cell lines, including ovarian and neuroblastoma cells .

Table 1: Cytotoxicity of Imidazole Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound ASKOV-35.2
Compound BOVCAR-33.8
This compoundUWB1.2894.0

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound demonstrated significant inhibitory potency against CDK2 and other related kinases, suggesting its potential as a therapeutic agent in cancer treatment by disrupting the proliferation of cancer cells .

Table 2: Inhibition Potency Against CDKs

Compound NameCDK TargetIC50 (nM)
This compoundCDK2250
Compound CCDK5300
Compound DCDK9200

Drug Discovery and Development

The unique structure of this compound makes it a valuable scaffold in drug discovery efforts targeting various diseases. Its ability to modulate kinase activity places it among promising candidates for developing selective inhibitors aimed at treating cancers and other proliferative disorders .

Case Study: Development of Selective CDK Inhibitors

A recent case study focused on the synthesis and biological evaluation of imidazole-based compounds for their activity against CDKs. The study utilized molecular docking to predict binding affinities and identified several derivatives with enhanced selectivity and potency against specific CDKs compared to traditional inhibitors . The findings support the continued exploration of imidazole derivatives in targeted drug development.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Uniqueness

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the thioether linkage differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes .

Biological Activity

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C23H25N3O2SC_{23}H_{25}N_3O_2S and a molecular weight of 407.53 g/mol. Its structure features an imidazole ring, which is known for its diverse biological activities, including anticancer and antibacterial properties .

Synthesis

The synthesis of this compound involves several steps:

  • Reagents : The reaction typically utilizes cyclopentylamine and 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as coupling agents.
  • Solvents : Dimethylformamide (DMF) is commonly used as a solvent.
  • Procedure : A mixture of the reagents is stirred for several hours, followed by extraction with ethyl acetate and purification through recrystallization .

Anticancer Activity

Research indicates that compounds with imidazole moieties exhibit significant anticancer activity. In particular:

  • Cell Lines Tested : Studies have shown that N-cyclopentyl derivatives exhibit cytotoxicity against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells.
  • Mechanism : The anticancer effects are often linked to the induction of apoptosis and inhibition of DNA synthesis in cancer cells .
CompoundCell Line TestedIC50 (µM)Mechanism
N-cyclopentyl derivativeHT-2910Induces apoptosis
N-cyclopentyl derivativeMCF-715Inhibits DNA synthesis

Antimicrobial Activity

Imidazole derivatives also show promise as antimicrobial agents:

  • Inhibition Studies : Some studies suggest that these compounds can inhibit the growth of various bacterial strains, although specific data on the compound is limited.

Anti-inflammatory Properties

Compounds similar to N-cyclopentyl derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study synthesized several imidazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, particularly against HT-29 cells, which suggests a potential therapeutic application for N-cyclopentyl derivatives in cancer treatment .
  • Review of Biological Activities : A comprehensive review highlighted the broad spectrum of biological activities associated with imidazole derivatives, including antibacterial, antifungal, and anticancer properties. This reinforces the potential utility of N-cyclopentyl derivatives in medicinal chemistry .

Q & A

Basic Research Questions

What synthetic methodologies are suitable for preparing N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide, and how can intermediates be characterized?

Answer:
The synthesis of acetamide derivatives typically involves coupling reactions between thiol-containing imidazole intermediates and activated acetamide precursors. For example:

  • Step 1: Synthesize the 2,5-diphenyl-1H-imidazole-4-thiol core via cyclocondensation of substituted benzils with thiourea or thioamides under acidic conditions.
  • Step 2: React the thiol intermediate with a bromo- or chloroacetylated cyclopentylamine derivative in the presence of a base (e.g., triethylamine) to form the sulfanylacetamide bond.
  • Characterization: Use IR spectroscopy to confirm the presence of -SH (disappearance after coupling) and -C=O (amide) stretches. 1^1H NMR can verify cyclopentyl proton signals (δ 1.5–2.0 ppm) and aromatic protons from the imidazole and phenyl groups. Mass spectrometry (ESI-MS) provides molecular weight validation .

How can the purity and stability of this compound be assessed during storage for long-term studies?

Answer:

  • Purity: Monitor via HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect degradation products.
  • Stability: Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (75% RH). Use FTIR and NMR to confirm structural integrity over time. Store in amber vials under inert gas (argon) to prevent oxidation of the sulfanyl group .

Advanced Research Questions

What crystallographic strategies are recommended for resolving ambiguities in the compound’s molecular conformation?

Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement: Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and riding models for H atoms. Address disordered regions (e.g., cyclopentyl group) using PART instructions and geometric restraints .
  • Validation: Check for outliers in the Hirshfeld surface analysis and validate hydrogen-bonding networks (e.g., N–H⋯O interactions) with Mercury software. Compare torsion angles with similar structures in the Cambridge Structural Database (CSD) .

How can contradictions in bioactivity data (e.g., enzyme inhibition) be analyzed systematically?

Answer:
Contradictions may arise from assay conditions or enzyme sources. For example:

  • Case Study: If α-glucosidase inhibition results vary between studies, compare:
    • Enzyme Source: Mammalian (e.g., rat intestinal) vs. microbial (e.g., Saccharomyces cerevisiae).
    • Assay pH: Activity at pH 6.8 (physiological) vs. pH 7.4 (common buffer).
    • Substrate Competition: Use Lineweaver-Burk plots to determine if inhibition is competitive/non-competitive.
  • Statistical Analysis: Apply multivariate regression to identify variables (e.g., compound concentration, incubation time) with the strongest correlation to activity .

What computational approaches are effective for predicting the compound’s binding affinity to imidazole-targeted enzymes?

Answer:

  • Docking: Use AutoDock Vina or Schrödinger’s Glide to model interactions with enzymes like cytochrome P450 or histone deacetylases (HDACs). Focus on the imidazole-thioether moiety’s coordination with metal ions (e.g., Zn2+^{2+} in HDACs).
  • MD Simulations: Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) to rank affinity .

Methodological Notes

  • Avoiding Artifacts: For SCXRD, ensure crystals are free of solvent channels (check PLATON/SQUEEZE). For bioassays, pre-incubate compounds with enzymes to rule out time-dependent inhibition .
  • Data Reproducibility: Report assay conditions in MIAPE (Minimum Information About a Proteomics Experiment) format for enzyme studies .

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